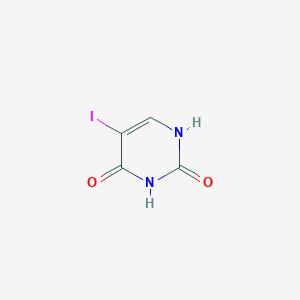
5-Iodouracil
Cat. No. B140508
Key on ui cas rn:
696-07-1
M. Wt: 237.98 g/mol
InChI Key: KSNXJLQDQOIRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09395352B2
Procedure details


The PNA trimer can be synthesized manually or in an automated peptide synthesizer. The synthesis of universal base PNA monomer has been reported in the literature129,130 The modified uracil PNA monomer may be synthesized starting from 5-iodouracil-1-acetic acid.131 The starting material reacts with ethyl N-[2-Boc-aminoethyl]glycinate, providing a 5-iodouracil PNA monomer that can be converted into the desired product through the Sonogashira coupling132 with 3-benzoylthio-1-propyne followed by treating with di-tbutyl-1-(tbutylthio)hydrazine-1,2-dicarboxylate.34
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
ethyl N-[2-Boc-aminoethyl]glycinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
N1C=CC(=O)NC1=O.[I:9][C:10]1[C:11](=[O:21])[NH:12][C:13](=[O:20])[N:14](CC(O)=O)[CH:15]=1.C(C(N)CNCC(OCC)=O)(OC(C)(C)C)=O>>[I:9][C:10]1[C:11](=[O:21])[NH:12][C:13](=[O:20])[NH:14][CH:15]=1
|
Inputs


Step One
[Compound]
|
Name
|
peptide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C(NC(N(C1)CC(=O)O)=O)=O
|
Step Four
|
Name
|
ethyl N-[2-Boc-aminoethyl]glycinate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)C(CNCC(=O)OCC)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The synthesis of universal base PNA monomer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
may be synthesized
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C(NC(NC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
